molecular formula C24H25NO7 B4316377 ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4316377
M. Wt: 439.5 g/mol
InChI Key: NASZFCZDPGXVOD-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, furfural, and ethyl acetoacetate. The synthesis could involve:

    Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde and furfural under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to form the quinoline ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Furan Derivatives: Compounds like furfural and furosemide, used in various industrial and medicinal applications.

Uniqueness

Ethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and furan derivatives.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO7/c1-4-31-24(28)22-16(19-6-5-9-32-19)11-17-21(23(22)27)15(12-20(26)25-17)14-10-13(29-2)7-8-18(14)30-3/h5-10,15-16,22H,4,11-12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASZFCZDPGXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
ETHYL 4-(2,5-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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